Biased Signaling vs. SNC80
BMS-986187 acts as a G-protein-biased allosteric agonist relative to β-arrestin 2 recruitment, in direct contrast to the orthosteric full agonist SNC80 which robustly activates both pathways [1]. BMS-986187 exhibits low potency for β-arrestin 2 recruitment and fails to elicit significant receptor phosphorylation, leading to reduced receptor internalization and slower onset of desensitization compared with SNC80 [1]. This bias is evident at the level of cellular signaling: while SNC80 promotes both G-protein and β-arrestin pathways, BMS-986187 preferentially activates G-protein signaling [1].
| Evidence Dimension | Signaling bias profile (G-protein activation vs. β-arrestin 2 recruitment) |
|---|---|
| Target Compound Data | BMS-986187: Direct G-protein activation with low potency for β-arrestin 2 recruitment; no significant receptor phosphorylation; low receptor internalization |
| Comparator Or Baseline | SNC80: Full agonist activating both G-protein and β-arrestin pathways; robust receptor phosphorylation; rapid receptor internalization |
| Quantified Difference | BMS-986187 exhibits G-protein-biased agonism with minimal β-arrestin recruitment; SNC80 shows balanced or arrestin-favored signaling. |
| Conditions | Clonal cell lines expressing δ-opioid receptors; assays measured G-protein activation, β-arrestin 2 recruitment, receptor phosphorylation, and internalization [1]. |
Why This Matters
G-protein-biased signaling at DOR is hypothesized to produce therapeutic effects (analgesia, antidepressant activity) while minimizing β-arrestin-mediated side effects such as tolerance and receptor desensitization, making BMS-986187 a preferred tool for studying biased agonism.
- [1] Stanczyk MA, Livingston KE, Chang L, Weinberg ZY, Puthenveedu MA, Traynor JR. The δ-opioid receptor positive allosteric modulator BMS 986187 is a G-protein-biased allosteric agonist. Br J Pharmacol. 2019;176(11):1649-1663. doi:10.1111/bph.14602 View Source
